Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]-
Description
Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- (CAS 61093-48-9) is a bis-substituted furan derivative characterized by two bulky 1-(2-furanyl)-1-methylethyl groups at the 2- and 5-positions of the central furan ring . Its structure includes a propane-2,2-diyl backbone linking two furan moieties, each substituted with a 2-furanyl group and a methyl group.
Properties
CAS No. |
17920-89-7 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2,5-bis[2-(furan-2-yl)propan-2-yl]furan |
InChI |
InChI=1S/C18H20O3/c1-17(2,13-7-5-11-19-13)15-9-10-16(21-15)18(3,4)14-8-6-12-20-14/h5-12H,1-4H3 |
InChI Key |
GYIYAKGWZREDCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CO1)C2=CC=C(O2)C(C)(C)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where furan rings are alkylated using appropriate alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and solvents can also enhance the selectivity and yield of the desired product. Additionally, purification processes such as distillation and recrystallization are employed to obtain high-purity Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]-.
Chemical Reactions Analysis
Types of Reactions
Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of furan derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced furan compounds.
Substitution: Electrophilic substitution reactions can occur at the furan rings, where substituents such as halogens or nitro groups are introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted furans, which can be further utilized in the synthesis
Biological Activity
Furan compounds, particularly those with substituted furan moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- is a notable derivative that exhibits various pharmacological properties. This article delves into its biological activity, supported by research findings, case studies, and data tables.
Overview of Biological Activities
The biological activities of furan derivatives can be categorized into several key areas:
- Antibacterial Activity
- Anticancer Activity
- Anti-inflammatory Effects
- Antihypertensive Properties
Antibacterial Activity
Furan derivatives have shown promising antibacterial properties. For instance, derivatives of furan-2(5H)-ones have been evaluated for their ability to inhibit the growth of various bacterial strains. In one study, a compound derived from furan exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against Escherichia coli .
Table 1: Antibacterial Activity of Furan Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | E. coli | 64 |
| 2,3a,8b-trihydroxy-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-2,3,3a,8b-tetrahydro-4H-indeno[1,2-b]furan-4-one | Pseudomonas fluorescens | < MIC of Streptomycin |
| 3-(3-methylphenyl) furan-2(5H)-one | Helicobacter pylori | 2.6 |
Anticancer Activity
Research has indicated that certain furan derivatives can inhibit cancer cell proliferation. For example, a study comparing the anti-proliferative effects of various compounds on human breast cancer cell lines demonstrated that specific furan derivatives exhibited significant cytotoxicity .
Case Study: Inhibition of Cancer Cell Proliferation
- Cell Lines Used: MDA-MB468 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive).
- Findings: Compound 8 showed the best anti-proliferative activity among twenty-one synthesized compounds.
Anti-inflammatory Effects
Furan-based compounds have also been investigated for their anti-inflammatory properties. A series of diary furanone derivatives were found to act as selective COX-2 inhibitors, demonstrating comparable or superior potency to established drugs like rofecoxib .
Table 2: Anti-inflammatory Activity of Furan Derivatives
| Compound | COX Inhibition Activity | Comparison Drug |
|---|---|---|
| Diary furanone derivatives | High | Rofecoxib |
| Hydrazide-hydrazone derivatives | Noteworthy | Not specified |
Antihypertensive Properties
Another area where furan compounds show potential is in antihypertensive activity. For instance, screening of bioactive compounds derived from Malbranchea filamentous revealed that certain furan derivatives inhibited calcium-induced vasoconstriction in rat aortic rings .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- and related compounds:
Physical and Chemical Properties
- Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- : Experimental data on melting point, solubility, or spectral properties are unavailable in the provided evidence. Its bulky substituents likely result in high hydrophobicity and thermal stability .
- 2,5-Diphenylfuran : Exhibits strong aromaticity with a melting point >100°C and IR spectral data indicative of C-O-C and C=C stretching vibrations .
- 2-Acetylfuran : A yellow-brown solid (mp ~25–30°C) with a fruity odor; toxic in microbial assays (165 nmol/plate in Salmonella tests) .
- 2,5-Bis(4-guanidinophenyl)furan: Water-soluble due to guanidine groups; synthesized via glycosylation and deprotection steps .
- Furan-2,5-dicarbaldehyde : Highly reactive dialdehyde used in polymer crosslinking; GC-MS retention index 152 .
Reactivity and Functional Group Analysis
- Electrophilic Substitution : The central furan ring in Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- is sterically hindered, reducing electrophilic substitution compared to 2-acetylfuran, which undergoes nucleophilic additions at the acetyl group .
- Hydrogen Bonding: Guanidine derivatives (e.g., 2,5-bis(4-guanidinophenyl)furan) exhibit strong hydrogen-bonding capacity, enhancing antibacterial activity against Gram-negative bacteria .
- Oxidation : Furan-2,5-dicarbaldehyde is prone to oxidation, forming carboxylic acids, whereas 2,5-diphenylfuran resists oxidation due to electron-withdrawing phenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
